molecular formula C8H17NO2 B1418598 2-hydroxy-N-(pentan-2-yl)propanamide CAS No. 1153455-58-3

2-hydroxy-N-(pentan-2-yl)propanamide

Cat. No.: B1418598
CAS No.: 1153455-58-3
M. Wt: 159.23 g/mol
InChI Key: YJVNSSHGZPAOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(pentan-2-yl)propanamide is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanamide with a hydroxyl group and a pentan-2-yl substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with propanamide and pentan-2-ol as starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of pentan-2-ol onto the carbonyl carbon of propanamide. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

  • Purification: The product is then purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The use of automated systems and advanced purification methods can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are typically employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various amide derivatives.

Scientific Research Applications

2-Hydroxy-N-(pentan-2-yl)propanamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-hydroxy-N-(pentan-2-yl)propanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(pentan-2-yl)benzamide: A structurally related compound with a benzene ring instead of a propane backbone.

  • N-(Pentan-2-yl)propanamide: A similar compound without the hydroxyl group.

Uniqueness: 2-Hydroxy-N-(pentan-2-yl)propanamide is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to its analogs. This hydroxyl group can participate in additional chemical reactions, such as hydrogen bonding and oxidation, making the compound more versatile in various applications.

Properties

IUPAC Name

2-hydroxy-N-pentan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVNSSHGZPAOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-(pentan-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-(pentan-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N-(pentan-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-N-(pentan-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-N-(pentan-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-hydroxy-N-(pentan-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.